Trisilylamine

Catalog No.
S579167
CAS No.
13862-16-3
M.F
H9NSi3
M. Wt
107.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trisilylamine

CAS Number

13862-16-3

Product Name

Trisilylamine

Molecular Formula

H9NSi3

Molecular Weight

107.33 g/mol

InChI

InChI=1S/H9NSi3/c2-1(3)4/h2-4H3

InChI Key

VOSJXMPCFODQAR-UHFFFAOYSA-N

SMILES

N([SiH3])([SiH3])[SiH3]

Synonyms

trisilylamine

Canonical SMILES

N([SiH3])([SiH3])[SiH3]

Catalyst in Organic Chemistry Reactions

Trisilylamine serves as an efficient catalyst in various organic reactions, particularly those involving hydrosilylation. This process involves the addition of a silicon-hydrogen (Si-H) bond across an unsaturated carbon-carbon (C=C) double bond. Trisilylamine's ability to activate the Si-H bond makes it a valuable tool for synthesizing diverse organic compounds with defined structures [].

Here are some specific examples of its use as a catalyst:

  • Hydrosilylation of alkenes and alkynes: This reaction allows the conversion of unsaturated hydrocarbons into alkanes with controlled regio- and stereoselectivity [].
  • Hydroamination of alkenes: Trisilylamine can catalyze the addition of an amine group (NH₂) across a C=C double bond, leading to the formation of valuable amine-containing molecules [].
  • Dehydrogenative silylation: This reaction involves the removal of a hydrogen atom from a molecule and its replacement with a silyl group (SiH₃). Trisilylamine can effectively catalyze this process, enabling the synthesis of diverse silylated compounds [].

Synthesis of Nanoparticles

Trisilylamine plays a crucial role in the synthesis of nanoparticles, particularly silicon-based nanoparticles with well-defined sizes and morphologies. Its ability to act as a silicon source and control the growth process of these nanoparticles makes it a valuable tool in nanotechnology research [].

Here's how it facilitates nanoparticle synthesis:

  • Thermal decomposition: When heated, trisilylamine decomposes, releasing SiH₃ radicals that serve as building blocks for the formation of silicon nanoparticles [].
  • Plasma-assisted synthesis: Trisilylamine can be introduced into a plasma reactor, where it undergoes decomposition, and the generated SiH₃ radicals contribute to the formation of silicon nanoparticles with specific properties [].

Surface Functionalization

Trisilylamine finds application in surface functionalization, a process that modifies the surface properties of a material to impart desired functionalities. Its ability to react with various surfaces and introduce silyl groups allows for tailoring surface properties like wettability, adhesion, and biocompatibility [].

Here are some examples of its use in surface functionalization:

  • Modification of metal oxide surfaces: Trisilylamine can be used to functionalize metal oxide surfaces, such as those of silica and alumina, with silyl groups, improving their compatibility with organic molecules and polymers [].
  • Creating self-assembled monolayers: By reacting with surfaces, trisilylamine can form self-assembled monolayers (SAMs) with tailored properties, impacting areas like sensor development and biomolecule immobilization [].

Trisilylamine is a chemical compound with the formula (SiH3)3N(\text{SiH}_3)_3\text{N}. It consists of three silyl groups attached to a nitrogen atom, making it a member of the silylamine family. This compound is characterized by its high reactivity and unique molecular structure, which features a pyramidal geometry around the nitrogen atom. Trisilylamine is notable for its applications in the semiconductor industry, particularly in the deposition of silicon oxide films, where it serves as a precursor that does not require plasma excitation for film growth .

, particularly hydrolysis and reactions with halogens. When exposed to water, trisilylamine reacts violently to produce silicon dioxide, hydrogen gas, and ammonia:

(SiH3)3N+3H2OSiO2+3H2+NH3(\text{SiH}_3)_3\text{N}+3\text{H}_2\text{O}\rightarrow \text{SiO}_2+3\text{H}_2+\text{NH}_3

Additionally, trisilylamine can undergo halogenation, although its silyl groups exhibit relative inertness towards addition reactions with alkenes . The compound has been shown to not react with carbon dioxide or related compounds under specific conditions, indicating its selective reactivity profile .

Trisilylamine can be synthesized through several methods. A common approach involves the reaction of monochlorosilane with ammonia under controlled conditions to minimize byproducts like polysilazanes and ammonium chloride:

Methylchlorosilane+NH3(SiH3)3N+byproducts\text{Methylchlorosilane}+\text{NH}_3\rightarrow (\text{SiH}_3)_3\text{N}+\text{byproducts}

The synthesis can be optimized by adjusting temperature and pressure to enhance reaction kinetics and yield high-purity trisilylamine . Other methods may also involve variations of this basic reaction pathway or the use of different silane precursors.

Trisilylamine has several important applications:

  • Semiconductor Industry: It is primarily used as a precursor for the deposition of silicon oxide films in semiconductor manufacturing.
  • Material Science: Trisilylamine is explored for its potential in creating advanced materials due to its unique chemical properties.
  • Chemical Synthesis: It serves as a building block for synthesizing other silicon-containing compounds.

The ability of trisilylamine to form silicon dioxide upon hydrolysis makes it particularly valuable in applications requiring silicon-based materials .

Trisilylamine shares similarities with other silylamines but possesses distinct characteristics that set it apart. Here are some comparable compounds:

Compound NameFormulaUnique Features
Dimethylsilylamine(SiH3)N(\text{SiH}_3)\text{N}Contains two methyl groups; less reactive than trisilylamine.
Disilylamine(Si2H6)N(\text{Si}_2\text{H}_6)\text{N}Two silyl groups; more stable but less versatile than trisilylamine.
N-Methyldisilylamine(SiH2(CH3))2N(\text{SiH}_2(\text{CH}_3))_2\text{N}One methyl group; exhibits different reactivity patterns.

Trisilylamine's unique combination of three silyl groups contributes to its distinctive reactivity and utility in industrial applications compared to these similar compounds .

The historical development of trisilylamine synthesis traces back to foundational work in silicon-nitrogen chemistry, with early synthetic efforts presenting significant challenges that drove methodological innovations. The pioneering synthesis was reported by Stock and Somieski in 1921, who documented the reaction of monochlorosilane with ammonia according to the stoichiometric equation: 3SiH₃Cl + 4NH₃ → (SiH₃)₃N + 3NH₄Cl. This early approach established the fundamental chemical pathway that continues to inform modern synthetic strategies, though significant refinements have been implemented to improve yields and purity.

The initial synthetic methodology faced considerable obstacles, primarily related to the reactivity of the silane precursors and the tendency for side reactions to occur under harsh reaction conditions. Early researchers encountered difficulties in achieving complete conversion and maintaining product stability during isolation procedures. The reaction typically required elevated temperatures and careful control of reactant ratios to minimize the formation of unwanted byproducts, including partially substituted intermediates and silicon-containing oligomers.

Subsequent developments in synthetic methodology have focused on optimizing reaction conditions to enhance both yield and product purity. Modern approaches utilize sophisticated reactor designs that enable precise temperature and pressure control, allowing for the maintenance of trisilylamine in the liquid phase during synthesis. The contemporary industrial process involves charging monochlorosilane in a liquid state at elevated temperatures within specialized reactors designed to handle the reactive nature of the silicon-hydrogen bonds.

Synthetic ParameterHistorical Method (1921)Modern Industrial Process
Temperature RangeVariable, uncontrolled1300-1400°C (controlled)
Pressure ConditionsAtmosphericControlled liquid phase
Yield EfficiencyLow, variable>90% purity achievable
Reaction TimeExtended periodsOptimized to several hours
Product PurityLimited purificationElectronic grade available

The evolution of purification techniques has been equally significant in the development of trisilylamine synthesis. Early methods relied on simple distillation procedures that often resulted in product degradation or incomplete separation from reaction byproducts. Contemporary purification strategies employ advanced distillation techniques combined with careful removal of ammonium chloride solids, enabling the production of trisilylamine with purity levels exceeding 90%.

Crystallographic investigations of trisilylamine have provided detailed insights into its molecular geometry and solid-state arrangement [3]. At 115 K, trisilylamine crystallizes in a triclinic system with space group P1̄, featuring unit cell parameters of a = 6.84 Å, b = 8.17 Å, c = 6.87 Å, with angles α = 95.5°, β = 119.1°, and γ = 98.6° [3] [5]. The crystal structure contains two molecules per unit cell (Z = 2), and remarkably, shows no significant intermolecular contacts between adjacent molecules [3].

The molecular structure of trisilylamine exhibits near-perfect C3h symmetry, with negligible deviations even for the hydrogen atoms [3] [5]. The silicon-nitrogen bonds in the solid state have been measured with high precision, yielding a mean Si-N bond length of 1.730(5) Å [3]. This bond length is significantly shorter than what would be expected for a typical Si-N single bond (approximately 1.86 Å based on atomic radii), suggesting partial double bond character [17] [20].

Table 1: Crystallographic Data of Trisilylamine at 115K

ParameterValue
Crystal SystemTriclinic
Space GroupP1̄
a6.84 Å
b8.17 Å
c6.87 Å
α95.5°
β119.1°
γ98.6°
Z2

Electron diffraction studies in the gas phase have confirmed the planar arrangement of the silicon-nitrogen-silicon skeleton, with Si-N-Si bond angles of approximately 119.7° [17] [22]. This value approaches the ideal 120° angle expected for perfect trigonal planar geometry, further supporting the planarity of the molecule [22]. The thermal motion analysis reveals that the heavy atoms (silicon and nitrogen) vibrate predominantly in a direction parallel to the molecular C3 axis [3] [20].

Electronic Structure: Hybridization and Delocalization Effects

The electronic structure of trisilylamine presents an intriguing deviation from what might be expected based on conventional valence shell electron pair repulsion theory [9] [10]. Unlike its carbon analogue trimethylamine, which adopts a pyramidal geometry with sp³ hybridization at the nitrogen center, trisilylamine features a planar structure with the nitrogen atom exhibiting sp² hybridization [6] [14].

In trisilylamine, the nitrogen atom utilizes sp² hybrid orbitals to form sigma bonds with the three silicon atoms, leaving a pure p orbital perpendicular to the molecular plane that contains the lone pair of electrons [12] [19]. This electronic arrangement contrasts sharply with trimethylamine, where the nitrogen lone pair occupies an sp³ hybrid orbital, resulting in a pyramidal structure [9] [11].

Table 2: Electronic Structure Comparison

PropertyTrisilylamineTrimethylamine (for comparison)
Hybridization of Nsp²sp³
Delocalization Energy-18.5 kcal/mol-23.9 kcal/mol
Bond CharacterPartial double bond characterSingle bond character

The delocalization energy in trisilylamine (-18.5 kcal/mol) is actually smaller than that in trimethylamine (-23.9 kcal/mol), despite the former's planar geometry [9] [11]. This counterintuitive finding suggests that factors beyond simple electronic delocalization must contribute to the structural preferences of trisilylamine [10].

Stereoelectronic Interactions: n→σ* Hyperconjugation and pπ→dπ Bonding

The unique planar geometry of trisilylamine arises from a complex interplay of stereoelectronic effects, primarily involving two key interactions: negative hyperconjugation and pπ→dπ bonding [7] [9].
Negative hyperconjugation in trisilylamine involves the donation of electron density from the nitrogen lone pair (n) to the antibonding orbitals (σ) of the Si-H bonds [9] [11]. This n→σ interaction represents the major contributor to electronic delocalization in the molecule, with each individual interaction contributing approximately 5.08 kcal/mol to the stabilization energy [19]. The six-fold donation from the nitrogen lone pair to the Si-H antibonding orbitals plays a crucial role in determining the electronic distribution within the molecule [11] [19].

The second important stereoelectronic interaction in trisilylamine is pπ→dπ bonding, which involves overlap between the nitrogen p orbital and vacant d orbitals on silicon [7] [12]. While this interaction has historically been emphasized as the primary reason for trisilylamine's planarity, modern computational studies indicate that it makes only a modest contribution to the overall electronic delocalization [9] [10]. The silicon d orbitals participate in electronic delocalization, but their role is secondary to the negative hyperconjugation effects [9] [11].

Table 4: Stereoelectronic Interactions in Trisilylamine

Interaction TypeDescriptionEnergetic Contribution
n→σ* Negative HyperconjugationDonation from N lone pair to Si-H antibonding orbitalsMajor contributor to delocalization
pπ→dπ BondingOverlap between N p-orbital and Si d-orbitalsModest contribution to delocalization
Electrostatic RepulsionRepulsion between silyl groups due to polar N-Si bondsSignificant contributor to planar geometry

Interestingly, recent theoretical examinations suggest that electrostatic effects may play a more significant role in determining the planar geometry of trisilylamine than previously thought [9] [10]. The relatively low electronegativity of silicon results in highly polar N-Si bonds, creating significant long-range electrostatic repulsion between the silyl groups [9]. This "polar σ-effect" has been proposed as the primary origin of the planar geometry, with computational studies showing that only highly electronegative substituents such as fluorine or hydroxyl groups can induce a pyramidal geometry at the nitrogen center in silylamines [9] [11].

Wikipedia

Trisilylamine

Dates

Modify: 2024-04-14

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